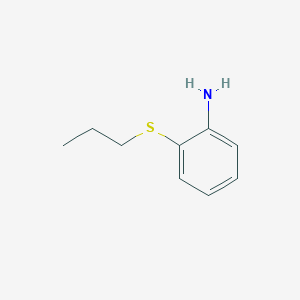

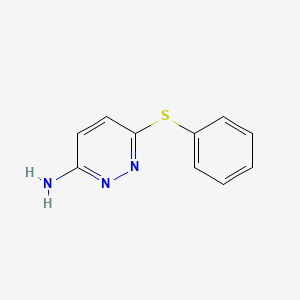

3-Amino-6-(phenylthio)pyridazine

Übersicht

Beschreibung

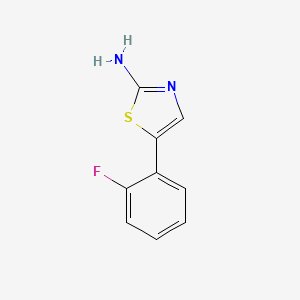

3-Amino-6-(phenylthio)pyridazine is a compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the amino group at position 3 and the phenylthio substituent at position 6 suggests that this compound could exhibit interesting chemical and biological properties. Pyridazine derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through an intermediate to yield a series of compounds with moderate total yields . Similarly, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine is prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . These methods demonstrate the versatility of synthetic approaches to access various pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial in determining their reactivity and biological activity. For example, the presence of a phenyl ring in the 6-position of the pyridazine ring is essential for anticonvulsant activity in a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines . The molecular structure can be further modified to enhance the desired activity, as seen with the introduction of chlorine substituents on the phenyl ring .

Chemical Reactions Analysis

Pyridazine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine with different reagents leads to the formation of novel thieno[2,3-c]pyridazines and other fused heterocycles . The reactivity of these compounds can be exploited to synthesize a wide range of structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The introduction of substituents such as trifluoromethyl groups can significantly alter these properties, as seen in the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibit herbicidal activities . The study of these properties is essential for the development of new compounds with desired characteristics.

Wissenschaftliche Forschungsanwendungen

Antineuroinflammatory Compound

- Summary of Application: 3-Amino-6-phenyl-pyridazine derivatives have been developed as a new synthetic antineuroinflammatory compound . These compounds selectively block the increased production of IL-1β, iNOS, and NO by activated glia, without inhibiting potentially beneficial glial functions .

- Results or Outcomes: The results showed that the 3-amino-6-phenylpyridazine derivative selectively blocks increased IL-1β, iNOS, and NO production by activated glia .

Bromodomain Binding

- Summary of Application: 3-Amino-6-phenylpyridazine has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) .

- Results or Outcomes: The results showed that 3-Amino-6-phenylpyridazine plays a crucial role in molecular recognition, contributing to unique applications in this field .

Safety And Hazards

Zukünftige Richtungen

Pyridazines, including 3-Amino-6-(phenylthio)pyridazine, have been gaining attention due to their biological activity and potential applications in pharmaceuticals . Future research may focus on further exploring the properties of pyridazine derivatives and developing new synthetic methods for their production .

Eigenschaften

IUPAC Name |

6-phenylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVESEBXJNCNXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465769 | |

| Record name | 3-Amino-6-(phenylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(phenylthio)pyridazine | |

CAS RN |

90844-35-2 | |

| Record name | 3-Amino-6-(phenylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)